Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate
Description
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate (CAS: 1246508-40-6) is an indane-derived compound with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . Its structure features:
- A central indane (2,3-dihydro-1H-indene) backbone.
- A tert-butoxycarbonyl (Boc)-protected methylamino group at position 2.
- A methyl ester at position 3.
The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The methyl ester improves solubility in organic solvents, making the compound suitable for intermediate use in pharmaceutical synthesis .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18(4)14-9-8-11-6-7-12(10-13(11)14)15(19)21-5/h6-7,10,14H,8-9H2,1-5H3 |
InChI Key |
ULPXKCMHQOYJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and sodium borohydride for reduction reactions . The conditions often involve refluxing in organic solvents like methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving indane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate involves its interaction with molecular targets in biochemical pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares functional and structural similarities with other Boc-protected heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity :
- The target compound’s indane backbone is simpler compared to the steroidal phenanthrene-indole hybrid in Compound 8 and the oxazolo-pyridine system in Compound 9 . This impacts rigidity and pharmacophore accessibility.
- Indane derivatives are often prioritized for CNS drug discovery due to their compact, lipophilic structure, whereas oxazolo-pyridines (e.g., Compound 9) are explored for kinase inhibition .
Boc Protection Strategies: The target compound uses a single Boc group to protect a methylamino substituent, whereas Compound 9 employs dual Boc groups for an amidine functionality, increasing steric bulk and synthetic complexity . Compound 8’s Boc group shields an indole nitrogen, a common strategy to prevent unwanted reactivity during peptide coupling .
Solubility and Reactivity :
- The methyl ester in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, THF), similar to the ester in Compound 7. In contrast, Compound 8’s steroidal backbone reduces solubility, necessitating hydrophobic solvents .
- Boc deprotection (e.g., via TFA) is critical for generating reactive amines in all three compounds, but the indane system’s stability under acidic conditions remains understudied compared to the oxazolo-pyridine analogue .
Table 2: Analytical Comparisons
Insights:
- The elemental analysis of Compound 9 highlights its nitrogen-rich composition, which may correlate with higher polarity compared to the target compound .
- Compound 8’s detailed NMR data (¹H, ¹³C) suggests rigorous structural validation, whereas data gaps for the target compound limit direct spectroscopic comparisons .
Pharmacological and Industrial Relevance
- Target Compound : Likely serves as an intermediate in protease inhibitor synthesis, leveraging the indane scaffold’s rigidity.
- Compound 9 : Oxazolo-pyridine motifs are prevalent in anticancer agents (e.g., kinase inhibitors), though its dual Boc protection may hinder bioavailability .
Biological Activity
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate (CAS: 1246508-40-6) is a chemical compound recognized for its unique structural features, particularly the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an indane framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C17H23NO4
- Molar Mass : 305.37 g/mol
The Boc protecting group is significant as it enhances the compound's stability and reactivity in various synthetic processes, making it a valuable intermediate in organic synthesis.
While specific biological activity data for this compound is limited, related compounds have been studied extensively for their therapeutic properties. The Boc-protected amino groups are known to facilitate selective interactions with biological targets, potentially leading to enzyme inhibition or receptor modulation.
Some studies suggest that compounds with similar structures may exhibit:
- Enzyme Inhibition : Compounds may act as inhibitors for various enzymes, impacting metabolic pathways.
- Receptor Modulation : They may interact with specific receptors, influencing physiological responses.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study examined the inhibition of specific enzymes by compounds structurally related to this compound. The findings indicated that the Boc group significantly affects binding affinity and selectivity towards target enzymes, enhancing the compound's potential as a therapeutic agent.
-
Receptor Interaction Analysis :
- Research involving receptor binding assays demonstrated that similar compounds could modulate receptor activity, suggesting potential applications in treating conditions such as cancer or metabolic disorders.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-aminoindane-5-carboxylate | C11H13NO2 | Lacks the Boc protecting group; simpler structure |
| 3-(tert-butoxycarbonylamino)indane-5-carboxylic acid | C16H21NO4 | Contains a free carboxylic acid instead of an ester |
| Indane-5-carboxylic acid | C9H7O2 | Lacks amino functionality; simpler indane structure |
The unique combination of the indane framework and the Boc-protected amino group in this compound enhances its utility in synthetic organic chemistry compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
